molecular formula C19H15N5 B13560043 3-(naphthalen-1-ylmethyl)-1-(prop-2-ynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

3-(naphthalen-1-ylmethyl)-1-(prop-2-ynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B13560043
M. Wt: 313.4 g/mol
InChI Key: TYDGXGDYKRIRIF-UHFFFAOYSA-N
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Description

3-[(naphthalen-1-yl)methyl]-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its fused nitrogen-containing ring system, which is known for its biological and pharmacological activities. Pyrazolopyrimidines are considered privileged structures in medicinal chemistry due to their potential therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(naphthalen-1-yl)methyl]-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction, which provides good yields . The reaction conditions often include the use of copper(I) catalysts and terminal alkynes to facilitate the cycloaddition process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(naphthalen-1-yl)methyl]-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3-[(naphthalen-1-yl)methyl]-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(naphthalen-1-yl)methyl]-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit phosphoinositide 3-kinase (PI3K), which plays a key role in cell growth, survival, and proliferation . By inhibiting PI3K, the compound can disrupt signaling cascades and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(naphthalen-1-yl)methyl]-1-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit PI3K and its potential as an anticancer agent make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C19H15N5

Molecular Weight

313.4 g/mol

IUPAC Name

3-(naphthalen-1-ylmethyl)-1-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H15N5/c1-2-10-24-19-17(18(20)21-12-22-19)16(23-24)11-14-8-5-7-13-6-3-4-9-15(13)14/h1,3-9,12H,10-11H2,(H2,20,21,22)

InChI Key

TYDGXGDYKRIRIF-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C2=NC=NC(=C2C(=N1)CC3=CC=CC4=CC=CC=C43)N

Origin of Product

United States

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